![molecular formula C11H5NO3S B14301340 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113888-30-5](/img/structure/B14301340.png)
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with a thiazole ring. This compound is notable for its diverse biological activities, including enzyme inhibition, antifungal, antibacterial, anticancer, antiproliferative, antiplatelet, anti-inflammatory, antiallergic, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. The reaction proceeds with the addition of triethylamine, yielding the desired product in high to moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and thiazole derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its enzyme-inhibitory properties and potential as a biochemical probe.
Medicine: Explored for its anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Signal Transduction: The compound interferes with signal transduction pathways, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
- 2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- 2,3-Dihydroanthra[2,3-d][1,3]thiazole-4,11-dione
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione stands out due to its hydroxyl group, which enhances its solubility and reactivity. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Propiedades
Número CAS |
113888-30-5 |
|---|---|
Fórmula molecular |
C11H5NO3S |
Peso molecular |
231.23 g/mol |
Nombre IUPAC |
5-hydroxybenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C11H5NO3S/c13-6-3-1-2-5-7(6)10(15)8-11(9(5)14)16-4-12-8/h1-4,13H |
Clave InChI |
VRNNQXGNBLZANY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


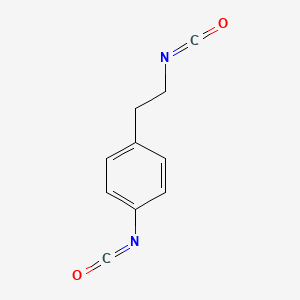
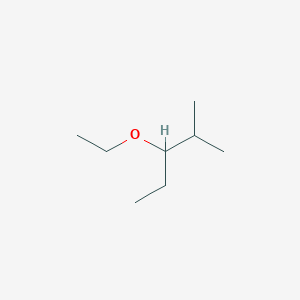
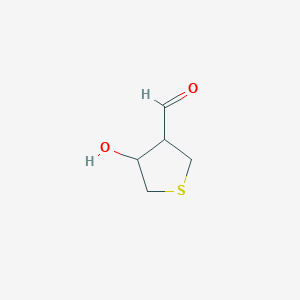
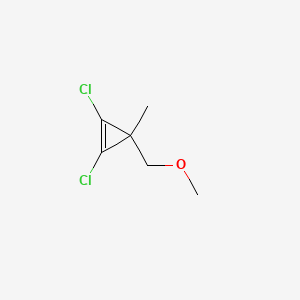
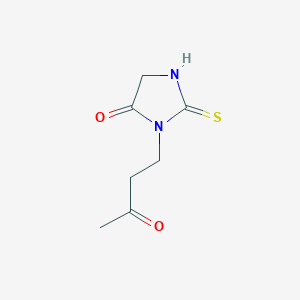
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)


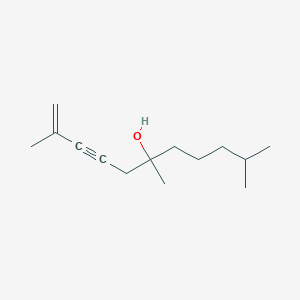

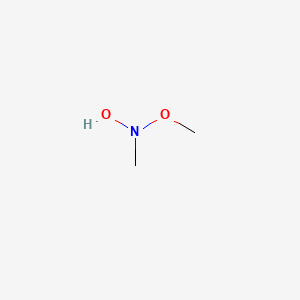
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
